molecular formula C6H15NOSi B1585609 N-Methyl-N-(trimethylsilyl)acetamide CAS No. 7449-74-3

N-Methyl-N-(trimethylsilyl)acetamide

Cat. No.: B1585609
CAS No.: 7449-74-3
M. Wt: 145.27 g/mol
InChI Key: QHUOBLDKFGCVCG-UHFFFAOYSA-N
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Description

N-Methyl-N-(trimethylsilyl)acetamide is a versatile chemical compound with the molecular formula C6H15NOSi. It is commonly used as a derivatizing agent in gas chromatography due to its ability to form volatile derivatives. This compound is known for its clear, light yellow appearance and is sensitive to moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-N-(trimethylsilyl)acetamide can be synthesized through the reaction of N-methylacetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{MeC(O)NH}_2 + 2 \text{SiMe}_3\text{Cl} + 2 \text{Et}_3\text{N} \rightarrow \text{MeC(OSiMe}_3\text{)NSiMe}_3 + 2 \text{Et}_3\text{NHCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of advanced distillation techniques to separate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(trimethylsilyl)acetamide undergoes various chemical reactions, including:

    Silylation: It acts as a silylating agent, reacting with alcohols to form trimethylsilyl ethers.

    Substitution: It can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Silylation Reactions: These reactions often involve the use of alcohols and are carried out under anhydrous conditions to prevent hydrolysis.

    Substitution Reactions: Common reagents include chloromethyl (methyl)-diacetoxysilane, leading to the formation of complex silane derivatives.

Major Products:

    Trimethylsilyl Ethers: Formed from the reaction with alcohols.

    Complex Silane Derivatives: Formed from substitution reactions with electrophiles.

Scientific Research Applications

N-Methyl-N-(trimethylsilyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a derivatizing agent in gas chromatography for the analysis of various compounds, including carbohydrates and amino acids.

    Biology: Employed in the characterization of biological molecules, such as nucleotides and peptides.

    Medicine: Utilized in the detection of steroid hormones and pharmaceutical intermediates.

    Industry: Applied in the synthesis of complex organic compounds and as a reagent in various industrial processes.

Mechanism of Action

The primary mechanism of action for N-Methyl-N-(trimethylsilyl)acetamide involves its role as a silylating agent. The silylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the silicon atom acts as the electrophile and the substrate as the nucleophile. This reaction enhances the volatility and stability of the derivatized compounds, making them suitable for gas chromatography analysis.

Comparison with Similar Compounds

  • N-Trimethylsilyl-N-methylacetamide
  • N,O-Bis(trimethylsilyl)acetamide
  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide

Comparison: N-Methyl-N-(trimethylsilyl)acetamide is unique due to its specific application in gas chromatography as a derivatizing agent. Compared to N,O-Bis(trimethylsilyl)acetamide, it offers better selectivity and efficiency in forming volatile derivatives. N-Methyl-N-(trimethylsilyl)trifluoroacetamide, on the other hand, is used for more specialized applications, such as the detection of steroid hormones.

Properties

IUPAC Name

N-methyl-N-trimethylsilylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NOSi/c1-6(8)7(2)9(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUOBLDKFGCVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064707
Record name Acetamide, N-methyl-N-(trimethylsilyl)-
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Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7449-74-3
Record name N-Methyl-N-(trimethylsilyl)acetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Trimethylsilyl-N-methylacetamide
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Record name N-Methyl-N-(trimethylsilyl)acetamide
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Record name Acetamide, N-methyl-N-(trimethylsilyl)-
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Record name Acetamide, N-methyl-N-(trimethylsilyl)-
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Record name N-methyl-N-(trimethylsilyl)acetamide
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Record name N-TRIMETHYLSILYL-N-METHYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there advantages of using MSTFA over other silylation reagents?

A: Yes, research suggests that MSTFA offers certain advantages over other silylation reagents. For instance, in the synthesis of cyclic acetals, MSTFA proved to be superior to N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) []. The byproduct of MSTFA, 2,2,2-trifluoro-N-methylacetamide, did not inhibit the catalytic acetalization reaction, unlike the byproducts from BSA and BSTFA. This makes MSTFA a more efficient reagent for this particular application.

Q2: Can you give an example of how MSTFA is used in analytical method development?

A: Certainly. A research study focused on analyzing perfluorinated carboxylic acids (PFCAs) in water samples employed MSTFA as a derivatizing agent []. PFCAs, due to their high polarity, require derivatization prior to GC-MS analysis. The researchers used MSTFA to convert PFCAs into their corresponding trimethylsilyl derivatives, which could be effectively separated and detected using GC-MS.

Q3: The research mentions analyzing house dust. Why is this important, and how is MSTFA involved?

A: House dust can contain a mixture of chemicals, some of which can be harmful to human health, particularly for young children who tend to ingest more dust []. Bisphenol A (BPA), alkylphenols (APs), and alkylphenol ethoxylates (APEOs) are examples of potentially harmful compounds found in house dust. The study used MSTFA to derivatize these compounds, making them suitable for GC-MS analysis, and allowing researchers to determine the levels of these compounds in house dust [].

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